4-(3-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
4-(3-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Mechanism of Action
Target of Action
The primary target of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as TFP, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
TFP interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5 and disrupts its ability to bind with zinc, thereby inhibiting its function . This mechanism of action is similar to that of synthetic auxin herbicides .
Biochemical Pathways
It is known that the compound’s interaction with afb5 affects the normal functioning of this protein, which is involved in various cellular processes, including viral replication and packaging .
Pharmacokinetics
The compound’s ability to bind to afb5 suggests that it can be absorbed and distributed within the organism to reach its target
Result of Action
The binding of TFP to AFB5 inhibits the function of this protein, leading to changes at the molecular and cellular levels . In the context of its use as a herbicide, this results in the inhibition of plant growth .
Action Environment
The efficacy and stability of TFP can be influenced by various environmental factors. For instance, the compound’s herbicidal activity may vary depending on the specific plant species and growth conditions
Preparation Methods
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the coupling process.
Chemical Reactions Analysis
4-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Additionally, the picolinic acid moiety can undergo decarboxylation reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines . In medicine, it is being explored for its potential use as a therapeutic agent due to its ability to modulate biological pathways. Additionally, in the industrial sector, it is used in the synthesis of materials with specific electronic properties.
Comparison with Similar Compounds
4-(3-(Trifluoromethyl)phenyl)picolinic acid can be compared to other compounds containing the trifluoromethyl group, such as trifluoromethylsilane and trifluoromethanesulfonyl chloride . These compounds share similar electron-withdrawing properties, but this compound is unique due to the presence of the picolinic acid moiety, which imparts additional reactivity and biological activity. Other similar compounds include 3-(Trifluoromethyl)pyridine-2-carboxylic acid and 3,5-difluoropyridine-2-carboxylic acid, which also exhibit unique chemical and biological properties .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMIBNVECEDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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